Methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate
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Overview
Description
“Methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate” is a chemical compound. It is a yellowish solid . The compound contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy. The 1H NMR (CDCl3, 300 MHz) and 13C NMR (CDCl3, 75 MHz) data for this compound have been reported .Chemical Reactions Analysis
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The chemical reactions involving benzofuran derivatives can be complex and varied, depending on the specific compound and reaction conditions.Physical And Chemical Properties Analysis
This compound is a yellowish solid with a melting point of 47–51°C . The 1H NMR and 13C NMR data provide information about the chemical structure of the compound .Mechanism of Action
Target of Action
Benzofuran derivatives, a core structure in this compound, have been shown to exhibit various biological activities . They are found in many drugs due to their versatility and unique physicochemical properties .
Mode of Action
Benzofuran derivatives have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound’s interaction with its targets likely involves binding to specific receptors or enzymes, leading to changes in cellular processes.
Biochemical Pathways
Benzofuran derivatives are known to interact with various biochemical pathways due to their broad range of biological activities . These interactions can lead to downstream effects such as the inhibition of cell growth or the induction of apoptosis in cancer cells .
Result of Action
Benzofuran derivatives have been reported to exhibit various biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may induce changes at the molecular and cellular levels, potentially leading to therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate in lab experiments is that it has been shown to have anti-inflammatory and analgesic effects in animal models. This makes it a potentially useful tool for studying inflammation and pain in these models. However, one limitation of using this compound is that its mechanism of action is not fully understood. Additionally, its potential therapeutic properties have not been fully explored in clinical trials.
Future Directions
There are several future directions for research on Methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate. One direction is to further explore its potential therapeutic properties, particularly in clinical trials. Another direction is to investigate its mechanism of action in more detail. Additionally, it may be useful to study its potential to improve cognitive function in animal models of neurodegenerative diseases. Finally, it may be useful to explore its potential as a treatment for other conditions, such as autoimmune diseases.
Synthesis Methods
The synthesis of Methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate involves several steps. The first step involves the synthesis of 2,3-dihydro-1-benzofuran-5-carboxylic acid. This is followed by the synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine. The final step involves the reaction of 3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine with 4-bromobenzenesulfonyl chloride to produce this compound.
Scientific Research Applications
Methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate has been studied for its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential antitumor and antifungal properties. Additionally, it has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
methyl 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-25-20(22)14-2-5-18(6-3-14)27(23,24)21-10-8-17(13-21)15-4-7-19-16(12-15)9-11-26-19/h2-7,12,17H,8-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLADHEOHXLQZQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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